molecular formula C14H16ClN3O B11844789 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride

7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-onehydrochloride

Cat. No.: B11844789
M. Wt: 277.75 g/mol
InChI Key: QKUXRUIBCLGYQX-UHFFFAOYSA-N
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Description

7-Benzyl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidin-4(1H)-one hydrochloride is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core with a benzyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidin-4(1H)-one hydrochloride typically involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidin-4(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

7-Benzyl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidin-4(1H)-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Benzyl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

7-benzyl-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C14H15N3O.ClH/c18-14-12-6-7-17(9-13(12)15-10-16-14)8-11-4-2-1-3-5-11;/h1-5,10,12H,6-9H2;1H

InChI Key

QKUXRUIBCLGYQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NC=NC(=O)C21)CC3=CC=CC=C3.Cl

Origin of Product

United States

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